molecular formula C10H11Cl B2886155 3-(3-Chloro-6-methylphenyl)-1-propene CAS No. 1256470-60-6

3-(3-Chloro-6-methylphenyl)-1-propene

Cat. No. B2886155
CAS RN: 1256470-60-6
M. Wt: 166.65
InChI Key: IIPKYMKDPHHYQM-UHFFFAOYSA-N
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Description

3-(3-Chloro-6-methylphenyl)-1-propene, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. CP-55940 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Polymer Synthesis and Material Engineering

The development of pi-conjugated organic polymers is critical for advancements in electronic and photonic devices. Controlled chain-growth polymerization techniques, such as those described by Bronstein and Luscombe (2009), allow for the synthesis of regioregular poly(3-hexylthiophene) (P3HT) with precise molecular weights and distributions. This method employs external initiators and catalyst ligands to achieve fully regioregular P3HT, demonstrating a significant step towards the precise control of polymerization processes essential for material engineering and electronic applications. This approach opens new avenues for designing and synthesizing organic polymers with tailored properties for specific technological applications (Bronstein & Luscombe, 2009).

Organic Electronics and Photovoltaics

In the realm of organic electronics, particularly in bulk heterojunction (BHJ) solar cells, the electronic structure of blends like poly(3-hexylthiophene) and phenyl-[6,6]-C61 butyric acid methyl ester (P3HT:PCBM) plays a pivotal role. Guan et al. (2010) focused on understanding the energy gap between the lowest unoccupied molecular orbital (LUMO) of the acceptor and the highest occupied molecular orbital (HOMO) of the donor within these blends. Their findings, revealing a stable energy gap conducive to efficient charge transfer, are instrumental in optimizing the performance of BHJ solar cells, thus contributing to the enhancement of renewable energy technologies (Guan et al., 2010).

Biocatalysis and Asymmetric Synthesis

Choi et al. (2010) explored the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. Through microbial reductases expressed in Escherichia coli, they achieved high levels of activity and enantioselectivity, showcasing the potential of biocatalysis in producing chiral intermediates. This study highlights the importance of enzymatic processes in medicinal chemistry, offering a sustainable and efficient route for synthesizing complex molecules with high chiral purity (Choi et al., 2010).

properties

IUPAC Name

4-chloro-1-methyl-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-3-4-9-7-10(11)6-5-8(9)2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPKYMKDPHHYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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